Pentacynium

Description

Properties

CAS No. |

13087-58-6 |

|---|---|

Molecular Formula |

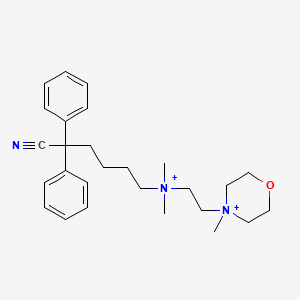

C27H39N3O+2 |

Molecular Weight |

421.6 g/mol |

IUPAC Name |

(5-cyano-5,5-diphenylpentyl)-dimethyl-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]azanium |

InChI |

InChI=1S/C27H39N3O/c1-29(2,18-19-30(3)20-22-31-23-21-30)17-11-10-16-27(24-28,25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-9,12-15H,10-11,16-23H2,1-3H3/q+2 |

InChI Key |

GKPFBMQXTRZTOW-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

13087-58-6 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Pentacynium is primarily recognized for its hypotensive effects , making it a candidate for managing hypertension. Its mechanism involves acting as a ganglionic blocking agent, which reduces sympathetic nervous system activity, leading to decreased blood pressure. Clinical studies have shown that this compound is effective when administered orally, consistently producing the desired hypotensive effect with a single daily dose .

Detailed Case Studies

-

Hypertension Management

- Study Overview : A clinical trial evaluated the efficacy of this compound in patients with hypertension, focusing on its ability to lower blood pressure without significant side effects.

- Results : The study reported a consistent reduction in systolic and diastolic blood pressure among participants, supporting its use as an effective antihypertensive agent .

-

Cardiac Health

- Mechanism of Action : this compound's role as a neuromuscular blocking agent has implications for treating cardiac conditions associated with excessive sympathetic stimulation, such as heart failure and cardiac hypertrophy. By modulating neurotransmitter release at ganglionic synapses, it potentially alleviates stress on cardiac tissues .

- Clinical Application : Research indicates that this compound may be beneficial in managing cardiac fibrosis and hypertrophy, conditions often exacerbated by hypertension .

Comparative Analysis of this compound and Other Antihypertensive Agents

| Compound | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Ganglionic blockade | Significant reduction in BP | Similar to other ganglionic blockers |

| Enoximone | PDE3 inhibition | Moderate reduction in BP | Gastrointestinal issues |

| Cetrizine | Antihistamine (indirect effects) | Mild reduction in BP | Drowsiness |

Q & A

Q. What is the pharmacological mechanism of Pentacynium in hypertensive models, and how is this mechanism experimentally validated?

this compound acts as a ganglion-blocking agent, inhibiting autonomic ganglia to reduce sympathetic tone, leading to vasodilation and blood pressure (BP) reduction. Experimental validation involves administering controlled doses (e.g., subcutaneous or intravenous) and monitoring BP changes over time using calibrated sphygmomanometry. Case studies demonstrate dose-dependent hypotension, with renal hemodynamic parameters (e.g., effective renal blood flow [E.R.B.F.] and glomerular filtration rate [G.F.R.]) measured via clearance techniques .

Q. What are the standard dosages and administration protocols for this compound in preclinical and clinical studies?

Initial studies used higher doses (12.5–25 mg subcutaneously) to achieve rapid BP control, followed by maintenance doses (e.g., 6.25 mg daily). Researchers must titrate doses based on individual renal function and BP response, as exemplified by cases where excessive doses led to transient unconsciousness or renal impairment .

Q. How are renal hemodynamic parameters (E.R.B.F. and G.F.R.) measured in this compound studies, and what are the baseline considerations?

E.R.B.F. and G.F.R. are quantified using para-aminohippurate (PAH) and inulin clearance methods, respectively. Baseline measurements must account for pre-existing renal damage, as seen in hypertensive subjects where initial reductions in E.R.B.F. and G.F.R. (30–50% below control) later rebounded in patients with severe renal impairment .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s renal effects, such as post-administration increases in E.R.B.F. and G.F.R. in some patients?

Contradictions arise from patient stratification: in subjects with severe renal damage (e.g., Case 8: blood urea >200 mg/100 mL), E.R.B.F. and G.F.R. rose above baseline by 110 minutes post-injection, suggesting adaptive renal autoregulation. Methodologically, longitudinal monitoring (30–110 minutes post-dose) and subgroup analysis by baseline renal function are critical .

Q. What experimental designs are recommended to optimize this compound’s vasodepressive effects while minimizing renal toxicity?

Preclinical models (e.g., anesthetized rats) should standardize drug delivery (intravenous) and use linear regression to correlate diastolic BP reduction with dose. Half-life (T1/2) calculations from BP decay curves help assess duration. Renal toxicity risk is mitigated by avoiding high initial doses in subjects with elevated blood urea (>60 mg/100 mL) .

Q. How can pharmacokinetic studies improve understanding of this compound’s long-term efficacy and detection in biological samples?

Biological assays (e.g., mouse models) detect this compound’s active cation in urine days post-administration. Combining these with dose-response profiling and mass spectrometry enhances detection sensitivity and clarifies metabolic pathways, as demonstrated in comparative studies with analog 189c56 .

Q. What statistical methods are appropriate for analyzing variability in this compound’s hypotensive response across heterogeneous cohorts?

Multivariate regression models should control for covariates like baseline BP, renal function, and comorbidities. Case studies show significant interpatient variability: e.g., malignant hypertension patients required 1.25 mg doses for BP control versus 6.25 mg in essential hypertension. Student’s t-tests or ANOVA compare group means for parameters like T1/2 .

Methodological Considerations

Q. How should researchers design longitudinal studies to evaluate this compound’s renal safety profile during prolonged use?

Cohort studies must include serial measurements of blood urea and creatinine alongside E.R.B.F./G.F.R. For example, Case 9 showed improved renal function (blood urea reduced from 180 to 80 mg/100 mL) after two weeks of controlled dosing, suggesting renal adaptation. Ethical protocols should limit enrollment to subjects with blood urea <60 mg/100 mL initially .

Q. What techniques validate this compound’s chemical structure in formulation stability studies?

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm the structure of this compound chloride (N-[N’-(5-Cyano-5,5-diphenylpentyl)-N’-dimethylammonium methyl]-N-methylmorpholinium dichloride). Stability under storage conditions (e.g., saline solubility) is tested via accelerated degradation studies .

Q. How can in silico modeling complement experimental data to predict this compound’s interaction with autonomic ganglia receptors?

Molecular docking simulations using crystal structures of nicotinic acetylcholine receptors (nAChRs) predict binding affinity. These models are validated against in vivo ganglion-blocking efficacy, aligning with observed BP reduction and side-effect profiles (e.g., dry mouth, drowsiness) .

Tables for Key Data Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.